molecular formula C6H6F2N2O B3230710 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde CAS No. 1310379-50-0

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B3230710
CAS No.: 1310379-50-0
M. Wt: 160.12
InChI Key: YJKKBCOSEHRBQO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde is a fluorinated pyrazole derivative characterized by a difluoroethyl substituent at the N1 position and an aldehyde functional group at the C3 position of the pyrazole ring. The difluoroethyl group introduces significant electronic and steric effects, while the aldehyde moiety serves as a versatile handle for further chemical modifications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)3-10-2-1-5(4-11)9-10/h1-2,4,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKKBCOSEHRBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310379-50-0
Record name 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. The difluoroethyl substituent enhances its binding affinity to various biological targets, making it a candidate for drug development. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes a pyrazole ring with an aldehyde functional group and a difluoroethyl side chain. These features contribute to its lipophilicity and interaction with enzymes and receptors.

Property Description
Molecular FormulaC5_5H4_4F2_2N2_2O
Molecular Weight162.09 g/mol
Physical StateSolid
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s binding affinity through hydrogen bonds and van der Waals interactions, which are critical for its biological effects. This property positions it as a promising candidate for targeting metabolic pathways and enzyme inhibition .

Biological Activities

Research has identified various biological activities associated with this compound:

  • Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. It has shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound has been investigated for anti-inflammatory properties. In vitro studies indicated that it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been highlighted in various studies. For instance, it may interact with monoamine oxidase (MAO) isoforms, which are involved in neurotransmitter metabolism .

Case Studies

A few notable studies exploring the biological activity of this compound include:

  • Antimicrobial Efficacy Study : A study tested the compound against various bacterial strains such as E. coli and S. aureus. Results indicated significant inhibition comparable to standard antibiotics .
  • Anti-inflammatory Activity Assessment : In vivo models demonstrated that the compound reduced edema in carrageenan-induced inflammation tests, showing promise as an anti-inflammatory agent .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that the compound effectively inhibited MAO-B activity, suggesting potential applications in neurodegenerative diseases where MAO inhibition is beneficial .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

Table 1: Key Structural Features of Selected Pyrazole Derivatives
Compound Name Substituent at N1 Functional Group at C3 Molecular Weight CAS No.
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde 2,2-Difluoroethyl Aldehyde 174.13 (calc.) Not specified
1-Propyl-1H-pyrazole-3-carboxaldehyde Propyl Aldehyde 138.17 (calc.) 1226694-29-6
1-Isopropyl-1H-pyrazole-3-carbaldehyde Isopropyl Aldehyde 138.17 (calc.) 1352513-81-5
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl, phenoxy, methyl Aldehyde 308.33 (calc.) Not specified
5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 2-Hydroxyphenyl, methyl Aldehyde 230.25 (calc.) Not specified

Key Observations :

  • Electronic Effects : The 2,2-difluoroethyl group is strongly electron-withdrawing compared to alkyl (propyl, isopropyl) or aryl (phenyl) substituents. This enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions or condensations .
  • Steric Effects : The difluoroethyl group introduces moderate steric bulk, intermediate between small alkyl groups (propyl) and bulky aryl substituents (phenyl). This balance may optimize binding in biological targets without compromising solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 1.2 ~10 (DMSO) Not reported
1-Propyl-1H-pyrazole-3-carboxaldehyde 1.8 ~15 (DMSO) Not reported
5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 0.9 ~5 (Ethanol) 160–162

Key Observations :

  • Lipophilicity : The difluoroethyl derivative exhibits lower LogP than its propyl analog, suggesting improved aqueous solubility due to fluorine's polar nature .
  • Thermal Stability : Dihydro-pyrazole derivatives (e.g., 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) show higher melting points, attributed to hydrogen-bonding interactions from the hydroxyl group .
Table 3: Antimicrobial and Antioxidant Activities
Compound Class IC50 (DPPH Assay, μg/mL) MIC (Antibacterial, μg/mL) Key Biological Targets
2,3-Dihydro-1H-pyrazole-4-carbonitriles 28–45 8–32 (E. coli) Antioxidant enzymes
This compound Not reported Not reported Potential kinase inhibitors
5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 35 16–64 (S. aureus) CB1 receptors, TNF-α

Key Observations :

  • Antioxidant Activity: Dihydro-pyrazole derivatives exhibit moderate antioxidant activity (IC50 ~28–45 μg/mL), likely due to radical-scavenging phenolic groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde

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